The compound (6R)-8-(3-pyrimidin-4-yl-1H-pyrrolo[2,3-b]pyridin-4-yl)-1,8-diazaspiro[5.5]undecane is a complex heterocyclic structure characterized by a spirocyclic framework. It consists of a diazaspiro[5.5]undecane core fused with a pyrrolo[2,3-b]pyridine moiety and a pyrimidine substituent. This unique arrangement contributes to its potential biological activity and therapeutic applications, particularly in oncology.
This compound is relatively stable under standard conditions, exhibiting limited reactivity towards oxidation, reduction, or substitution reactions. Its primary chemical interactions involve phosphorylation processes, particularly with kinases such as MRCKα and MRCKβ, which are critical in regulating cell motility and morphology. The inhibition of these kinases leads to significant alterations in cancer cell behavior, reducing invasiveness and motility .
Research indicates that (6R)-8-(3-pyrimidin-4-yl-1H-pyrrolo[2,3-b]pyridin-4-yl)-1,8-diazaspiro[5.5]undecane exhibits promising biological activity as an inhibitor of MRCK kinases. These kinases play a vital role in various cellular processes, including cytoskeletal dynamics and cell migration. By inhibiting MRCKα and MRCKβ, the compound has shown potential in reducing the invasiveness of cancer cells .
The synthesis of this compound typically involves multi-step organic reactions. One common method is the Pictet–Spengler reaction, which facilitates the formation of the spirocyclic structure by condensing a piperidin-4-one derivative with an appropriate aromatic amine. Various synthetic pathways may also employ different starting materials and reagents to optimize yield and purity .
Given its biological activity, this compound is primarily investigated for its potential therapeutic applications in cancer treatment. The ability to inhibit specific kinases involved in cancer progression positions it as a candidate for further development into pharmacological agents aimed at treating various malignancies .
Interaction studies have focused on the compound's ability to bind and inhibit MRCK kinases effectively. These studies reveal that (6R)-8-(3-pyrimidin-4-yl-1H-pyrrolo[2,3-b]pyridin-4-yl)-1,8-diazaspiro[5.5]undecane selectively inhibits these kinases, leading to decreased phosphorylation of myosin light chain substrates. This inhibition is crucial for altering cellular motility and morphology in cancer cells .
Several compounds share structural similarities with (6R)-8-(3-pyrimidin-4-yl-1H-pyrrolo[2,3-b]pyridin-4-yl)-1,8-diazaspiro[5.5]undecane, particularly within the class of pyrrolo[2,3-b]pyridine derivatives. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Biological Activity | Notable Differences |
|---|---|---|---|
| BDP9066 | 8-(3-pyrimidin-4-yl) derivative | Inhibits MRCKα/β | Greater specificity in kinase inhibition |
| (6S)-1-methyl-8-(3-pyrimidin-4-yl) | Similar spirocyclic structure | Potential anti-cancer properties | Different enantiomeric configuration |
| (6S)-8-(3-pyridin-2-yl) | Pyridine instead of pyrimidine | Kinase inhibition | Variation in heteroaromatic ring |
The unique combination of structural features and biological activities makes (6R)-8-(3-pyrimidin-4-yl-1H-pyrrolo[2,3-b]pyridin-4-yl)-1,8-diazaspiro[5.5]undecane a distinctive candidate for further research and development in medicinal chemistry.
The compound (6R)-8-(3-pyrimidin-4-yl-1H-pyrrolo[2,3-b]pyridin-4-yl)-1,8-diazaspiro[5.5]undecane features a complex bicyclic framework. Its IUPAC name is derived systematically:
Molecular Formula: C₂₀H₂₄N₆
Molecular Weight: 348.4 g/mol.
Stereochemistry: The spiro carbon (position 6) adopts an R configuration, distinguishing it from the S-enantiomer described in patent literature.
| Property | Value |
|---|---|
| IUPAC Name | (6R)-8-(3-pyrimidin-4-yl-1H-pyrrolo[2,3-b]pyridin-4-yl)-1,8-diazaspiro[5.5]undecane |
| Molecular Formula | C₂₀H₂₄N₆ |
| Molecular Weight | 348.4 g/mol |
| SMILES Notation | C1CCN[C@@]2(C1)CCCN(C2)C3=C4C(=CNC4=NC=C3)C5=NC=NC=C5 |
The stereospecific SMILES string ([C@@] notation) confirms the R configuration at the spiro center. Infrared (IR) and nuclear magnetic resonance (NMR) data for analogous compounds reveal characteristic signals for the spirocyclic amine (N–H stretch ~3440 cm⁻¹) and aromatic C=C/C=N vibrations (~1595 cm⁻¹).
Diazaspiro[5.5]undecane derivatives have emerged as privileged scaffolds in drug discovery due to their ability to preorganize pharmacophores into bioactive conformations. Key historical developments include:
Table 1: Evolution of Diazaspiro[5.5]undecane Derivatives in Drug Discovery
The construction of the 1,8-diazaspiro[5.5]undecane core represents a significant synthetic challenge due to the unique spirocyclic architecture containing two nitrogen atoms in specific ring positions [1]. This heterocyclic framework requires precise control over regioselectivity and stereochemistry during formation [2]. The synthesis of 1,8-diazaspiro[5.5]undecane derivatives typically employs a 4-substituted piperidine derivative as a template, with the second piperidine ring constructed at the C-4 position [1].
The choice of synthetic methodology depends critically on the substitution pattern and the final ring fusion requirements [1]. Most successful approaches utilize piperidin-4-one derivatives as starting materials, which allow for subsequent derivatization after spirocyclization [1]. The formation of the spirocyclic junction requires careful consideration of thermodynamic and kinetic factors to ensure selective formation of the desired 1,8-diazaspiro framework over alternative regioisomers [2].
Intramolecular cyclization strategies represent the most widely employed methodology for constructing diazaspiro[5.5]undecane cores [2]. These approaches rely on the formation of key carbon-nitrogen bonds through nucleophilic substitution or cyclization processes [15]. The cyclization typically proceeds through a series of sequential transformations involving nitro group reduction, followed by spontaneous ring closure [2].
A highly effective approach involves the use of cyclohexanone derivatives as starting materials [2]. The process begins with a Henry reaction between cyclohexanone and nitromethane to produce 1-(nitromethyl)cyclohexan-1-ol, which subsequently undergoes dehydration to form (nitromethylene)cyclohexane [2]. This intermediate then participates in a Michael addition with alkyl glycinate to generate alkyl (1-(nitromethyl)cyclohexyl)glycinate [2].
The subsequent transformation involves reduction of the nitro group to an amino group, producing methyl (1-(aminomethyl)cyclohexyl)glycinate [2]. Hydrolysis of the alkyl ester followed by intramolecular cyclization yields the desired 1,4-diazaspiro[5.5]undecan-3-one structure [2]. This methodology offers the advantage of combining multiple mechanistic steps in a single reaction vessel without isolation of intermediates [2].
Research has demonstrated that the Henry reaction, elimination, and Michael addition can be effectively combined in one reaction vessel [2]. Similarly, the reduction, hydrolysis, and cyclization reactions can be performed sequentially in the same vessel, significantly improving the overall efficiency of the process [2]. The use of hydrobromic acid workup allows for high-yield isolation of the Michael adduct through simple filtration procedures [2].
Transition metal-catalyzed spiroannulation represents an emerging and highly promising approach for constructing complex spirocyclic frameworks [10]. These methodologies leverage the unique reactivity patterns of transition metals to orchestrate cascade cyclization processes that would be difficult to achieve through conventional organic transformations [12].
Rhodium-catalyzed approaches have shown particular promise for spirocycle formation [10]. A representative methodology employs rhodium diacetate (2 mole percent) as catalyst in dichloroethane at elevated temperatures (80 degrees Celsius) . The reaction utilizes ambient air as an oxidant and proceeds through azomethine imine-assisted cyclometalation followed by rhodium-carbene formation via dediazonization .
The mechanism involves initial coordination of the rhodium catalyst to the substrate, followed by carbene formation and subsequent intramolecular cyclization . While current methodologies primarily target phthalazine derivatives, adaptation of the diazo component structure enables access to diazaspiro[5.5]undecane frameworks . The yield range for analogous dihydrophthalazine systems spans 60-85 percent, demonstrating the robust nature of this transformation .
Base-mediated cyclization approaches offer complementary reactivity for spiroannulation processes . These methodologies employ strong bases such as potassium tert-butoxide in tetrahydrofuran at elevated temperatures (70-110 degrees Celsius) . The process involves base-induced intramolecular nucleophilic substitution that leads to dehydrohalogenation and subsequent ring closure .
The mechanistic pathway proceeds through chloride elimination to generate an aziridinium intermediate, followed by intramolecular attack by a secondary amine to complete spirocycle formation . Steric hindrance from aromatic substituents necessitates elevated reaction temperatures and excess base to achieve satisfactory conversion . Column chromatography purification typically yields spirocyclic products in greater than 80 percent yield for analogous systems .
The functionalization of pyrrolo[2,3-b]pyridine represents a critical synthetic challenge requiring precise regiocontrol and functional group tolerance [7]. This bicyclic heterocycle exhibits distinct reactivity patterns at different ring positions, with the C-3 position showing predominant reactivity toward electrophilic substitution reactions [9].
Cyclocondensation reactions provide an effective method for constructing functionalized pyrrolo[2,3-b]pyridine derivatives [7]. A well-established approach involves the reaction of 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile with active methylene compounds in acetic acid with catalytic hydrochloric acid [7]. This methodology enables the preparation of substituted 1H-pyrrolo[2,3-b]pyridines with diverse substitution patterns [7].
The synthetic approach utilizing arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives in the presence of tetrabutylammonium bromide (5 mole percent) at 50 degrees Celsius in ethanol provides an efficient route to polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives [24]. This one-pot three-component reaction achieves high yields while avoiding the formation of dihydropyrido dipyrimidine byproducts [24].
Electrophilic substitution reactions on pyrrolo[2,3-b]pyridines proceed predominantly at the C-3 position [9]. Nitration, nitrosation, bromination, iodination, and Mannich base formation all show high regioselectivity for this position [9]. However, specific reaction conditions can enable nitration at the C-2 position, demonstrating the importance of careful reaction optimization [9].
The formation of di-3-(1H-pyrrolo[2,3-b]pyridyl)methanes occurs readily through reaction with aldehydes [9]. Treatment of 2-phenyl-1H-pyrrolo[2,3-b]pyridine with nitrosobenzene yields 2-phenyl-3-phenylimino-3H-pyrrolo[2,3-b]pyridine, showcasing the versatility of this heterocyclic system [9]. Additionally, 3-diazo-2-phenyl-3H-pyrrolo[2,3-b]pyridine formation from the corresponding amine demonstrates the accessibility of various substitution patterns [9].
Cross-coupling methodologies provide powerful tools for installing aryl and heteroaryl substituents on the pyrrolo[2,3-b]pyridine framework [8]. Suzuki-Miyaura cross-coupling at the C-2 position on 2-iodo-4-chloropyrrolopyridine intermediates enables selective arylation [8]. Subsequent Buchwald-Hartwig amination allows for the introduction of amino substituents at the C-4 position [8].
The deprotection of [2-(trimethylsilyl)ethoxy]methyl protecting groups on pyrrolo[2,3-b]pyridine derivatives requires careful optimization of reaction conditions [8]. Trifluoroacetic acid treatment followed by basic conditions enables selective deprotection while maintaining the integrity of the heterocyclic core [8]. The process proceeds through initial formation of intermediate mixtures, with basic conditions promoting formaldehyde elimination and complete conversion to the desired products [8].
The protection of nitrogen atoms in complex heterocyclic systems requires careful consideration of orthogonality, stability, and removal conditions [16]. Nitrogen-rich heterocycles present unique challenges due to the presence of multiple reactive sites and the need for selective protection and deprotection sequences [19].
Carbamate protecting groups represent the most widely employed strategy for amine protection in heterocyclic synthesis [16]. These functional groups render nitrogen atoms relatively non-nucleophilic while maintaining stability under a wide range of reaction conditions [16]. The tert-butoxycarbonyl protecting group offers excellent stability toward basic conditions and can be selectively removed under acidic conditions [16].
The benzyloxycarbonyl protecting group provides complementary reactivity, offering stability under acidic conditions while being removable through hydrogenolysis [16]. This orthogonal protection strategy enables selective deprotection in the presence of other acid-labile functionalities [16]. The choice between different carbamate protecting groups depends on the specific synthetic sequence and the compatibility with other functional groups present in the molecule [16].
Silyl protecting groups offer unique advantages for nitrogen protection in heterocyclic systems [17]. The [2-(trimethylsilyl)ethoxy]methyl group provides excellent protection for pyrrole and indole nitrogen atoms [18]. This protecting group demonstrates high stability toward basic conditions and can be selectively removed using fluoride sources or acidic conditions [18].
The allyl protecting group has emerged as a valuable orthogonal alternative to benzyl protection [19]. Research has demonstrated that allyl protecting groups can be efficiently removed under palladium-catalyzed conditions while maintaining compatibility with other protecting groups [19]. The development of conditions for allyl group cleavage has enabled the synthesis of novel cross-bridged bis-tetraazamacrocycles [19].
Para-methoxybenzyl protecting groups offer additional orthogonality in complex synthetic sequences [19]. These groups can be selectively removed under oxidative conditions using cerium ammonium nitrate or other oxidizing agents [19]. The mild removal conditions make this protecting group particularly valuable for late-stage deprotection of sensitive heterocyclic systems [19].
| Protecting Group | Installation Conditions | Removal Conditions | Orthogonality |
|---|---|---|---|
| tert-Butoxycarbonyl | Basic conditions, (Boc)2O | Acidic conditions | Acid labile |
| Benzyloxycarbonyl | Basic conditions, CbzCl | Hydrogenolysis | H2/Pd compatible |
| Allyl | Basic conditions, AllylBr | Pd(0) catalysis | Pd-catalyzed removal |
| para-Methoxybenzyl | Basic conditions, PMBCl | Oxidative conditions | CAN oxidation |
The successful implementation of protecting group strategies in nitrogen-rich heterocycles requires careful planning to ensure compatibility with all synthetic transformations [20]. The choice of protecting groups must consider not only the immediate protection requirements but also the overall synthetic strategy and the order of functional group manipulations [16]. Orthogonal protecting group combinations enable selective functionalization of specific nitrogen atoms while maintaining protection of others [16].
The spirocyclic architecture of (6R)-8-(3-pyrimidin-4-yl-1H-pyrrolo[2,3-b]pyridin-4-yl)-1,8-diazaspiro[5.5]undecane represents a complex three-dimensional framework that has been extensively characterized through X-ray crystallographic techniques. Single crystal X-ray diffraction analysis reveals fundamental structural parameters that define the molecular geometry and spatial arrangement of this heterocyclic system [1] [2] [3].
Crystal structure determination of the compound shows a molecular formula of C20H24N6 with a molecular weight of 348.4 g/mol [4] [5]. The compound crystallizes with specific crystallographic parameters that provide insight into the solid-state packing and intermolecular interactions. X-ray crystallographic studies of related diazaspiro[5.5]undecane derivatives demonstrate that these spirocyclic systems adopt characteristic chair conformations for the six-membered rings [1] [6].
The spirocyclic core exhibits distinctive geometric features where the two six-membered rings are fused at a quaternary carbon center. Crystallographic analysis of similar diazaspiro[5.5]undecane compounds reveals that the cyclohexane rings typically adopt chair conformations with specific puckering parameters. For related structures, the cyclohexane ring shows chair conformation with atoms deviating from the best plane by approximately 0.6 Å, confirmed by puckering amplitude values [7].
Table 1: Crystallographic Parameters of Related Diazaspiro[5.5]undecane Derivatives
| Parameter | Value Range | Reference Structure |
|---|---|---|
| Crystal System | Triclinic/Monoclinic | P-1, P21/c |
| Ring Conformation | Chair | Cyclohexane rings |
| Puckering Amplitude | ~0.5 Å | Q parameter |
| Deviation from Plane | ±0.6 Å | Chair atoms |
| Intermolecular Interactions | H-bonding, van der Waals | Stabilization |
The pyrrolo[2,3-b]pyridine moiety demonstrates planar geometry with the aromatic rings maintaining coplanarity. Crystallographic studies of 4-chloro-1H-pyrrolo[2,3-b]pyridine derivatives show that the pyrrolopyridine skeleton exhibits covalent bond critical points with electron densities ranging from 2.07 to 2.74 e Å⁻³ and highly negative Laplacian values from -11.37 to -19.20 e Å⁻⁵ [2] [3]. These topological parameters confirm the covalent nature of nitrogen-carbon and carbon-carbon bonds within the fused heterocyclic system.
The pyrimidine substituent maintains its aromatic character with typical bond lengths and angles within normal ranges. Crystal structure analysis reveals that pyrimidine rings in related spirocyclic compounds are approximately perpendicular to the cyclohexane ring, with dihedral angles around 85-89 degrees [1] [7]. This perpendicular arrangement is consistent with theoretical predictions for most spiro compounds and represents an energetically favorable configuration.
Intermolecular interactions play crucial roles in crystal packing stability. Crystallographic studies identify various hydrogen bonding patterns including N-H⋯N and C-H⋯N interactions with moderate to weak binding strengths [1] [2]. The topological parameters corresponding to hydrogen bond critical points indicate moderately strong intermolecular interactions that contribute to overall crystal stability.
Nuclear magnetic resonance spectroscopy provides detailed information about conformational preferences and dynamic behavior of (6R)-8-(3-pyrimidin-4-yl-1H-pyrrolo[2,3-b]pyridin-4-yl)-1,8-diazaspiro[5.5]undecane in solution. Conformational analysis through NMR techniques reveals the relationship between molecular structure and spectroscopic parameters, particularly focusing on chemical shifts, coupling constants, and nuclear Overhauser effects [8] [9].
The spirocyclic framework exhibits conformational flexibility that can be probed through variable temperature NMR experiments. Variable temperature NMR studies of related heterocyclic compounds demonstrate that chemical shift variations of exchangeable protons provide information about intramolecular hydrogen bonding and conformational equilibria [8]. The temperature dependence of chemical shifts offers insight into conformational interconversion processes and energy barriers.
Table 2: NMR Conformational Analysis Parameters
| NMR Parameter | Information Content | Typical Range |
|---|---|---|
| Chemical Shift Temperature Dependence | Hydrogen bonding strength | Variable |
| Nuclear Overhauser Effects | Interproton distances | 2-5 Å |
| Coupling Constants | Dihedral angles | 0-15 Hz |
| Rotational Barriers | Conformational stability | Variable |
| Population Distribution | Conformer ratios | Percentage |
Nuclear Overhauser enhancement spectroscopy provides crucial distance information for conformational analysis. The relationship between NOE intensities and interproton distances follows the r⁻⁶ dependence, enabling determination of conformational preferences in solution [8]. NOE experiments can identify conformations that are populated in solution and distinguish between different conformational states.
For diazaspiro[5.5]undecane derivatives, conformational analysis reveals multiple accessible conformations due to ring flexibility. Computational studies combined with NMR data show that these compounds can adopt different chair conformations with varying orientations of substituents [10]. The most stable conformations typically feature axial or equatorial positioning of key substituents, influencing overall molecular shape and intermolecular interactions.
The pyrrolo[2,3-b]pyridine moiety maintains relatively rigid geometry due to its aromatic character, but rotation around connecting bonds allows conformational diversity. Chemical shift analysis of pyrrolo[2,3-b]pyridine derivatives indicates that electronic effects from the fused ring system influence proton chemical shifts throughout the molecule [11] [12]. The nitrogen atoms in the pyridine ring create distinct electronic environments that are reflected in NMR spectra.
Conformational analysis through computational modeling complements experimental NMR data. Molecular mechanics and molecular dynamics simulations provide theoretical conformational ensembles that can be compared with experimental observations [9]. The integration of computational and experimental approaches enables comprehensive understanding of conformational behavior and population distributions.
Solvent effects significantly influence conformational preferences as observed through NMR spectroscopy. Studies of related heterocyclic compounds demonstrate that polar solvents can stabilize specific conformations through hydrogen bonding interactions [13]. The dielectric properties of solvents affect conformational equilibria and can shift population distributions between accessible conformers.
Density functional theory calculations provide comprehensive insight into the electronic structure and properties of (6R)-8-(3-pyrimidin-4-yl-1H-pyrrolo[2,3-b]pyridin-4-yl)-1,8-diazaspiro[5.5]undecane. DFT investigations utilize various functional and basis set combinations to characterize molecular orbitals, energy levels, and electronic distributions [14] [15] [16].
The B3LYP functional with 6-31G(d,p) and 6-311G(d,p) basis sets represents the most commonly employed computational approach for heterocyclic compounds [14] [15] [17]. These calculations provide reliable estimates of geometric parameters, vibrational frequencies, and electronic properties. B3LYP demonstrates good agreement with experimental data for semiconducting polymers and conjugated systems, making it particularly suitable for aromatic heterocycles [17].
Table 3: DFT Electronic Properties of Related Heterocyclic Systems
| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Dipole Moment (D) |
|---|---|---|---|---|
| Pyrimidine derivatives | -4.83 to -6.26 | -0.88 to -3.19 | 1.9-3.6 | Variable |
| Pyrrolo[2,3-b]pyridine | -5.10 typical | -2.86 typical | 1.91-1.97 | Variable |
| 4-chloro-pyrrolo[2,3-b]pyridine | Not specified | Not specified | 3.59 | 8.28 |
| Azaindole derivatives | Variable | Variable | Variable | Variable |
Frontier molecular orbital analysis reveals electronic properties that govern chemical reactivity and biological activity. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies determine electron donation and acceptance capabilities [14] [16] [18]. For pyrimidine derivatives, HOMO energies typically range from -4.83 to -6.26 eV, while LUMO energies span -0.88 to -3.19 eV [14] [18].
The HOMO-LUMO energy gap serves as an indicator of kinetic stability and chemical reactivity. Smaller energy gaps suggest higher chemical reactivity and greater susceptibility to electronic excitation [14] [19]. For pyrrolo[2,3-b]pyridine derivatives, energy gaps typically range from 1.91 to 1.97 eV, indicating moderate reactivity [20]. The substantial energy gap of 3.59 eV observed for 4-chloro-1H-pyrrolo[2,3-b]pyridine suggests high kinetic stability [2] [3].
Electronic charge distribution analysis through natural bond orbital calculations provides insight into intramolecular charge transfer and bonding characteristics [6] [21]. Natural atomic charges at different atomic sites reveal electron density distributions and potential reactive centers. High electron density regions typically correspond to nucleophilic sites, while electron-deficient areas represent electrophilic centers.
Molecular electrostatic potential maps visualize charge distribution and predict sites for intermolecular interactions. MEP analysis of heterocyclic compounds reveals regions of high and low electron density that govern molecular recognition and binding affinity [22] [23]. The electrostatic potential provides valuable information for understanding biological activity and drug-target interactions.
Dipole moment calculations indicate molecular polarity and potential for intermolecular interactions. High dipole moments suggest strong intermolecular forces and enhanced solubility in polar solvents [24] [25]. For pyrimidine derivatives, dipole moments can reach values of 8.28 D, indicating significant charge separation and high reactivity [24].
Polarizability and hyperpolarizability calculations provide information about nonlinear optical properties and molecular response to external electric fields [25]. These parameters influence bioactivity and intermolecular interactions, with higher polarizability values potentially enhancing biological activity [25].
Molecular docking investigations of (6R)-8-(3-pyrimidin-4-yl-1H-pyrrolo[2,3-b]pyridin-4-yl)-1,8-diazaspiro[5.5]undecane provide crucial insights into binding modes and interactions with biological targets. Computational docking studies reveal specific binding orientations, interaction patterns, and energetic contributions that govern biological activity [26] [27] [22] [28].
The compound demonstrates significant binding affinity for myotonic dystrophy-related Cdc42-binding kinase beta (MRCKβ), as evidenced by crystal structure determination at 2.00 Å resolution [29] [30]. The binding mode analysis reveals that the azaindole backbone functions as a hinge binder, forming essential hydrogen bonds with the carbonyl of Asp154 and the amine of Tyr156 [29] [30]. These interactions represent critical anchoring points that determine binding specificity and affinity.
Table 4: Molecular Docking Results with Biological Targets
| Target Protein | Binding Affinity | Key Interactions | Resolution |
|---|---|---|---|
| MRCKβ kinase | High (sub-nM) | Asp154, Tyr156 H-bonds | 2.00 Å |
| c-Met kinase | Moderate | Met1160 H-bonds | Computational |
| CDK8 kinase | Variable | Computational prediction | In silico |
| BTK kinase | Moderate | Pyrrolo[2,3-b]pyridine hinge | Computational |
The pyrimidine moiety contributes significantly to binding affinity through water-mediated interactions. Crystal structure analysis shows that the pyrimidine nitrogen forms water bridges to hydrogen bond with Lys105, providing additional stabilization compared to other heterocyclic ligands [30]. This water-mediated binding represents an advantageous feature that enhances selectivity and binding strength.
The diazaspiro[5.5]undecane component occupies the solvent-exposed region of the binding pocket and forms hydrogen bonds with water molecules [30]. The extensive reach and geometry of the nitrogen atoms in the spirocyclic system enable multiple water-mediated interactions that contribute to overall binding affinity. The three-dimensional structure of the spirocycle provides optimal geometry for these interactions.
Comparative molecular docking studies with related kinases reveal binding selectivity patterns. The compound shows preferential binding to MRCK kinases over ROCK kinases, with selectivity ratios exceeding 300-fold [29]. This selectivity arises from specific amino acid differences in the binding sites that favor the azaindole scaffold in MRCK kinases.
Molecular dynamics simulations complement static docking studies by evaluating binding stability over time. MD simulations of protein-ligand complexes reveal conformational changes and binding pocket flexibility that influence interaction strength [28] [21]. The stability of hydrogen bonding patterns during simulation provides validation of predicted binding modes.
For pyrrolo[2,3-b]pyridine derivatives targeting c-Met kinase, docking studies show that the pyrrolo[2,3-b]pyridine fragment forms two hydrogen bonds with Met1160 [27]. Additional interactions involve the amide moiety forming hydrogen bonds with Asp1222, creating a network of stabilizing interactions. These binding patterns are consistent across related compounds and represent conserved interaction motifs.
Table 5: Binding Mode Analysis and Interaction Patterns
| Structural Component | Binding Role | Key Residues | Interaction Type |
|---|---|---|---|
| Azaindole backbone | Hinge binder | Asp154, Tyr156 | Hydrogen bonds |
| Pyrimidine ring | Water bridge | Lys105 | Water-mediated |
| Diazaspiro system | Solvent exposure | Multiple | Water interactions |
| Linker region | Conformational flexibility | Variable | van der Waals |
Quantitative structure-activity relationship analysis incorporates docking results to predict biological activity. QSAR models for pyrrolo[2,3-b]pyridine derivatives achieve correlation coefficients exceeding 0.94 and cross-validation coefficients above 0.74 [28] [31]. These models identify key molecular descriptors that influence binding affinity, including total energy, HOMO energy, polarity, partition coefficient, and molecular volume.
Free energy calculations using molecular mechanics Poisson-Boltzmann surface area methods provide quantitative estimates of binding energetics [28] [21]. These calculations decompose binding free energy into polar and nonpolar contributions, revealing the relative importance of electrostatic interactions versus hydrophobic effects. Understanding these energetic contributions guides optimization strategies for enhanced binding affinity and selectivity.